![molecular formula C12H16N2O4S2 B14288432 4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid CAS No. 138369-64-9](/img/structure/B14288432.png)
4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid is an organic compound characterized by the presence of a benzene ring substituted with a sulfonic acid group and a diethylcarbamothioylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid typically involves the reaction of benzene-1-sulfonyl chloride with diethylcarbamothioyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved efficiency. The use of automated systems for purification and isolation further enhances the production process, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The carbamothioyl group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under mild conditions.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions to achieve substitution at the benzene ring.
Major Products Formed
Oxidation: Sulfonate esters
Reduction: Amines
Substitution: Various substituted benzene derivatives
Scientific Research Applications
4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with specific active sites.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. The carbamothioyl group can interact with nucleophilic residues, further enhancing its inhibitory effects. These interactions disrupt normal biochemical pathways, resulting in the desired therapeutic or inhibitory outcomes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Diethylcarbamoyl)carbamoyl]benzene-1-sulfonic acid
- 4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-carboxylic acid
- 4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-phosphonic acid
Uniqueness
4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid is unique due to the presence of both a sulfonic acid group and a diethylcarbamothioylcarbamoyl group. This combination imparts distinct chemical properties, such as enhanced solubility in water and the ability to form strong hydrogen bonds. These properties make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
138369-64-9 |
|---|---|
Molecular Formula |
C12H16N2O4S2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-(diethylcarbamothioylcarbamoyl)benzenesulfonic acid |
InChI |
InChI=1S/C12H16N2O4S2/c1-3-14(4-2)12(19)13-11(15)9-5-7-10(8-6-9)20(16,17)18/h5-8H,3-4H2,1-2H3,(H,13,15,19)(H,16,17,18) |
InChI Key |
VKVAAEFNLWIEDX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)NC(=O)C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


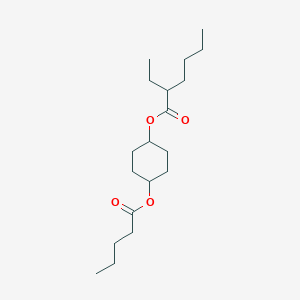
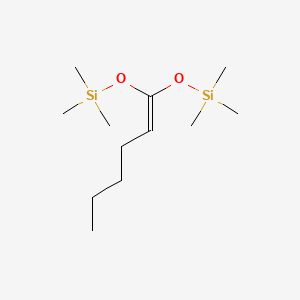
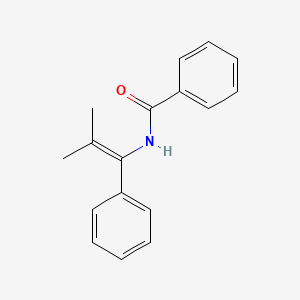
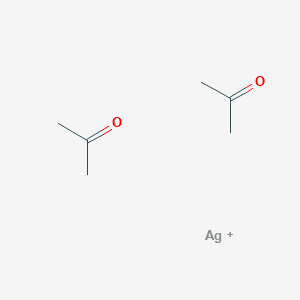
![{[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid](/img/structure/B14288361.png)
![2-acetamido-N-[1-[[1-(tert-butylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B14288364.png)
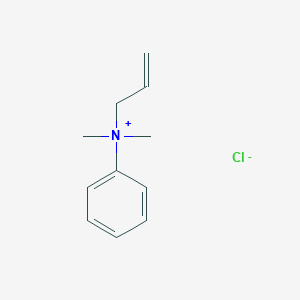
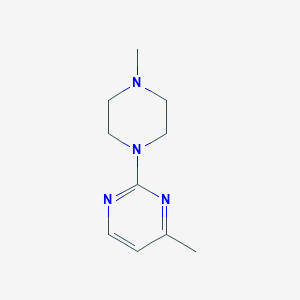
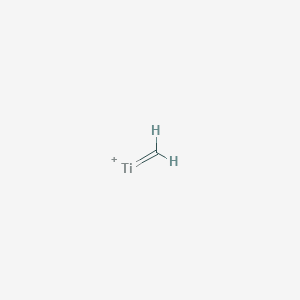
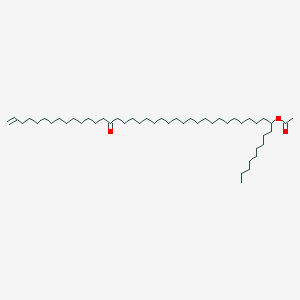
![7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14288393.png)

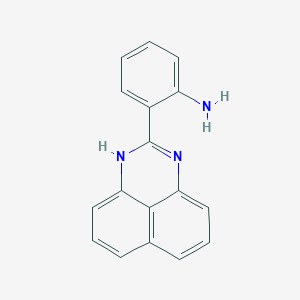
![{Bis[2-(2,4,4-trimethylpentan-2-yl)phenoxy]phosphorothioyl}carbamic acid](/img/structure/B14288425.png)
